1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide is a compound characterized by its unique structural features, including a thiochromene ring, a piperidine ring, and a carboxamide functional group. This compound belongs to the class of thiochromenes, which are known for their diverse biological activities and potential applications in medicinal chemistry. The compound is identified by its Chemical Abstracts Service number 895799-58-3 and has the molecular formula C15H15ClN2O2S with a molecular weight of approximately 322.81 g/mol .
The synthesis of 1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and pH, to ensure high yields and purity of the final product. Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to characterize the synthesized compound.
The molecular structure of 1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide features:
The structural representation can be summarized in the following format:
Property | Value |
---|---|
Molecular Formula | C15H15ClN2O2S |
Molecular Weight | 322.81 g/mol |
IUPAC Name | 1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide |
SMILES | NC(=O)C1CCN(CC1)c1csc2c(c1=O)cc(cc2)Cl |
1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide can undergo various chemical reactions:
The mechanism of action for 1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide involves its interaction with specific biological targets, such as enzymes and receptors. The compound may inhibit enzyme activity or modulate receptor function, which leads to various biological effects. Research indicates that this compound could exhibit antimicrobial, anticancer, and anti-inflammatory properties due to its ability to interact with multiple biological pathways .
The physical properties of 1-(6-chloro-4-oxo-4H-thiochromen-3-yl)piperidine-4-carboxamide include:
Key chemical properties include:
Relevant data regarding these properties are essential for understanding how this compound behaves under laboratory conditions and in potential applications .
1-(6-chloro-4-oxo-4H-thiochromen-3-y)piperidine-4-carboxamide has several notable applications in scientific research:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9